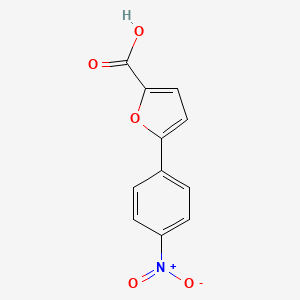

5-(4-Nitrophenyl)furan-2-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-nitrophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZTYDPWMQBTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950865 | |

| Record name | 5-(4-Nitrophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28123-73-1 | |

| Record name | 5-(4-Nitrophenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28123-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Nitrophenyl)-2-furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028123731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Nitrophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Nitrophenyl)-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-nitrophenyl)furan-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 5-(4-nitrophenyl)furan-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details two prominent synthetic routes: the Suzuki Coupling and the Meerwein Arylation. Each section includes detailed experimental protocols, quantitative data, and a mechanistic visualization to facilitate understanding and replication.

Core Synthesis Pathways

Two principal synthetic strategies have been established for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and tolerance for specific reagents.

-

Suzuki Coupling: This modern cross-coupling reaction involves the palladium-catalyzed reaction of an organoborane with an organic halide. For the synthesis of the target molecule, this typically involves the coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, followed by hydrolysis of the resulting ester.

-

Meerwein Arylation: This classic method involves the copper-catalyzed addition of an aryl diazonium salt to an electron-rich alkene. In this context, 4-nitroaniline is diazotized and subsequently reacted with furan-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with each synthetic route, allowing for a direct comparison of their efficiencies.

| Parameter | Suzuki Coupling | Meerwein Arylation |

| Starting Materials | Methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid | 4-nitroaniline, Furan-2-carboxylic acid |

| Key Reagents | Pd(PPh₃)₂Cl₂, Na₂CO₃, NaOH | NaNO₂, HCl, CuCl₂ |

| Solvent(s) | 1,4-Dioxane, Water, Methanol | Acetone, Water |

| Reaction Temperature | 90°C (coupling), Reflux (hydrolysis) | 0-5°C (diazotization), Room Temp. (arylation) |

| Reaction Time | Overnight (coupling), 3 hours (hydrolysis) | ~1 hour (diazotization), ~4 hours (arylation) |

| Yield (Intermediate) | 20% (Methyl 5-(4-nitrophenyl)furan-2-carboxylate) | Not Applicable |

| Overall Yield | 80% (from intermediate) | Yields for similar reactions are variable |

| Melting Point | 256°C (decomposes)[1] | Not explicitly reported for this method |

| TLC Rf | 0.17 (DCM:MeOH 8:2)[1] | Not explicitly reported for this method |

Experimental Protocols and Mechanisms

Suzuki Coupling Approach

This two-step synthesis begins with a palladium-catalyzed cross-coupling reaction to form the methyl ester intermediate, which is then hydrolyzed to yield the final carboxylic acid.[1][2]

Step 1: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate

-

Materials:

-

Methyl 5-bromofuran-2-carboxylate (250 mg, 1.2 mmol)

-

(4-nitrophenyl)boronic acid (267 mg, 1.6 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (42 mg, 5 mol%)

-

2 M Sodium Carbonate (Na₂CO₃) solution (1.2 mL, 2.4 mmol)

-

Dry 1,4-Dioxane (10 mL)

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, and bis(triphenylphosphine)palladium(II) dichloride in dry 1,4-dioxane.[1]

-

Add the 2 M sodium carbonate solution to the mixture.[1]

-

Stir the resulting mixture overnight at 90°C.[1]

-

After the reaction is complete, cool the solution to room temperature and filter it through a celite pad.[1]

-

The filtrate is diluted with water and extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

Step 2: Hydrolysis to this compound

-

Materials:

-

Methyl 5-(4-nitrophenyl)furan-2-carboxylate (50 mg, 0.2 mmol)

-

Sodium Hydroxide (NaOH) (24 mg, 0.6 mmol)

-

Methanol (MeOH) (1.3 mL)

-

Water (H₂O) (2.6 mL)

-

1 M Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve methyl 5-(4-nitrophenyl)furan-2-carboxylate in a mixture of methanol and water.[1]

-

Add sodium hydroxide to the solution.[1]

-

Stir the reaction mixture at reflux for 3 hours.[1]

-

Partially concentrate the mixture in vacuo to remove the methanol.[1]

-

Adjust the pH to 3-4 with 1 M hydrochloric acid.[1]

-

Extract the aqueous phase with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure to yield the final product as a yellow solid.[1]

-

Suzuki Coupling Experimental Workflow

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Meerwein Arylation Approach

This one-pot synthesis involves the formation of a diazonium salt from 4-nitroaniline, which then undergoes a copper-catalyzed arylation with furan-2-carboxylic acid. The following protocol is based on established procedures for similar Meerwein reactions.

-

Materials:

-

4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Furan-2-carboxylic acid

-

Copper(II) Chloride (CuCl₂)

-

Acetone

-

Water

-

-

Procedure:

-

Diazotization:

-

Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for a short period to ensure complete formation of the 4-nitrobenzenediazonium chloride solution.

-

-

Arylation:

-

In a separate flask, dissolve furan-2-carboxylic acid and copper(II) chloride in acetone.

-

To this solution, add the freshly prepared 4-nitrobenzenediazonium chloride solution dropwise with stirring at room temperature.

-

Continue stirring for several hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization.

-

-

Meerwein Arylation Signaling Pathway

Caption: Logical relationship in the Meerwein arylation synthesis.

Conclusion

Both the Suzuki coupling and Meerwein arylation provide viable pathways for the synthesis of this compound. The Suzuki coupling offers a more modern and often higher-yielding route, benefiting from well-defined reaction conditions and milder reagents for the final hydrolysis step. The Meerwein arylation, while a more classical approach, utilizes readily available and inexpensive starting materials. The choice between these methods will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and available equipment. This guide provides the necessary technical details to enable an informed decision and successful synthesis.

References

Spectral Data Interpretation for 5-(4-nitrophenyl)furan-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 5-(4-nitrophenyl)furan-2-carboxylic acid, a compound of interest in medicinal chemistry. The interpretation of its spectroscopic data is crucial for confirming its chemical structure and purity, which are fundamental aspects of drug discovery and development. This document outlines the key findings from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and a predictive analysis of its Fourier-Transform Infrared (FT-IR) spectrum.

Spectroscopic Data Summary

The following tables summarize the quantitative spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data (300 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 13.35 | br s | - | 1H | COOH |

| 8.31 | d | 9.0 | 2H | H₈, H₁₀ |

| 8.04 | d | 9.0 | 2H | H₇, H₁₁ |

| 7.44 | d | 3.7 | 1H | H₃ |

| 7.37 | d | 3.7 | 1H | H₄ |

Table 2: ¹³C NMR Spectral Data (75 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 159.52 | C₁ (C=O) |

| 154.21 | C₅ |

| 147.34 | C₉ |

| 146.21 | C₂ |

| 135.26 | C₆ |

| 125.67 | C₇, C₁₁ |

| 124.93 | C₈, C₁₀ |

| 120.29 | C₃ |

| 112.08 | C₄ |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| ESI/Q-ToF | 232.0246 [M-H]⁻ | 232.0248 [M-H]⁻ | C₁₁H₇NO₅ |

Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral data interpretation of this compound, leading to the confirmation of its molecular structure.

Caption: Logical workflow for spectral data interpretation.

Detailed Spectral Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.[1]

-

Carboxylic Acid Proton: A broad singlet at 13.35 ppm is characteristic of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding.

-

Aromatic Protons (Nitrophenyl Ring): The two doublets at 8.31 ppm and 8.04 ppm, each integrating to two protons with a coupling constant of 9.0 Hz, are indicative of a para-substituted benzene ring. The downfield shift of these protons is consistent with the strong electron-withdrawing effect of the nitro group.

-

Furan Ring Protons: The two doublets at 7.44 ppm and 7.37 ppm, each integrating to one proton with a smaller coupling constant of 3.7 Hz, are assigned to the protons on the furan ring. The coupling constant is typical for protons on a furan ring in these positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.[1]

-

Carbonyl Carbon: The signal at 159.52 ppm corresponds to the carboxylic acid carbonyl carbon.

-

Aromatic and Furan Carbons: The signals between 112.08 ppm and 154.21 ppm are assigned to the carbons of the furan and nitrophenyl rings. The specific assignments are detailed in Table 2. The chemical shifts are influenced by the substituents on the rings.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which allows for the determination of its molecular formula. The experimentally determined mass-to-charge ratio of 232.0248 for the [M-H]⁻ ion is in excellent agreement with the calculated value of 232.0246 for the molecular formula C₁₁H₇NO₅.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predictive Analysis)

While an experimental FT-IR spectrum for this compound was not found in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups and comparison with related molecules.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding.

-

C=O Stretch (Carboxylic Acid): A strong absorption band is anticipated around 1700-1680 cm⁻¹ corresponding to the C=O stretching of the conjugated carboxylic acid.

-

N-O Stretch (Nitro Group): Two strong bands are expected around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) for the N-O stretching vibrations of the nitro group.

-

C=C and C-O Stretches (Aromatic and Furan Rings): Multiple bands in the region of 1600-1400 cm⁻¹ are expected for the C=C stretching vibrations of the aromatic and furan rings. C-O stretching of the furan ring and the carboxylic acid will also appear in the fingerprint region.

Experimental Protocols

Synthesis of this compound[1]

The synthesis of the title compound is achieved through a two-step process involving a Suzuki coupling followed by hydrolysis.

Step 1: Suzuki Coupling to form Methyl 5-(4-nitrophenyl)furan-2-carboxylate

-

To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in a suitable solvent such as dioxane, add (4-nitrophenyl)boronic acid (1.2 eq).

-

Add a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq).

-

Add an aqueous solution of a base, such as 2 M sodium carbonate (2.0 eq).

-

The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 90 °C) overnight.

-

After completion, the reaction is cooled to room temperature, and the catalyst is removed by filtration.

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting solid is purified by column chromatography.

Step 2: Hydrolysis to this compound

-

The methyl 5-(4-nitrophenyl)furan-2-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water.

-

An excess of a strong base, such as sodium hydroxide (3.0 eq), is added to the solution.

-

The mixture is heated to reflux for several hours (e.g., 3 hours).

-

After cooling, the methanol is removed under reduced pressure.

-

The aqueous solution is acidified with a dilute acid (e.g., 1 M HCl) to a pH of 3-4, leading to the precipitation of the product.

-

The solid product is collected by filtration, washed with water, and dried to afford this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra were obtained using a Q-ToF mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, and HRMS data unequivocally confirms the structure of this compound. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, respectively, which are fully consistent with the proposed structure. The HRMS data validates the elemental composition. While an experimental FT-IR spectrum was not available, a predictive analysis based on the known functional groups further supports the structural assignment. The detailed experimental protocols provided herein offer a clear pathway for the synthesis and characterization of this important molecule for further research and development.

References

An In-depth NMR Analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(4-nitrophenyl)furan-2-carboxylic acid, a compound of interest in the development of novel antitubercular agents.[1] The following sections detail the spectral data, experimental protocols for data acquisition, and a logical workflow for the synthesis and analysis of this molecule.

Spectroscopic Data

The structural elucidation of this compound was confirmed through ¹H and ¹³C NMR spectroscopy. The data presented below corresponds to the analysis performed in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

¹H NMR Spectral Data

The ¹H NMR spectrum was acquired on a 300 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |

| 13.35 | broad singlet | - | 1H | COOH |

| 8.31 | doublet | 9.0 | 2H | H₈, H₁₀ |

| 8.04 | doublet | 9.0 | 2H | H₇, H₁₁ |

| 7.44 | doublet | 3.7 | 1H | H₃ |

| 7.37 | doublet | 3.7 | 1H | H₄ |

Table 1: ¹H NMR data for this compound in DMSO-d₆.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum was recorded on a 75 MHz spectrometer. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 159.52 | C₁ (C=O) |

| 154.21 | C₅ |

| 147.34 | C₉ |

| 146.21 | C₂ |

| 135.26 | C₆ |

| 125.67 | C₇, C₁₁ |

| 124.93 | C₈, C₁₀ |

| 120.29 | C₃ |

| 112.08 | C₄ |

Table 2: ¹³C NMR data for this compound in DMSO-d₆.[1]

Experimental Protocols

The following protocols outline the synthesis and NMR analysis of this compound.

Synthesis of this compound

The synthesis of the title compound is achieved through a two-step process involving a Suzuki coupling reaction followed by hydrolysis.[1]

-

Suzuki Coupling: Methyl 5-bromofuran-2-carboxylate is reacted with (4-nitrophenyl)boronic acid.

-

Hydrolysis: The resulting methyl 5-(4-nitrophenyl)furan-2-carboxylate intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.[1]

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: A small quantity (typically 5-10 mg) of the purified this compound is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz for ¹H nuclei and 75 MHz for ¹³C nuclei.

-

Data Acquisition Parameters (¹H NMR):

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Acquisition time: 3-4 seconds

-

Spectral width: 16 ppm

-

-

Data Acquisition Parameters (¹³C NMR):

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse width: 90°

-

Acquisition time: 1-2 seconds

-

Spectral width: 200-250 ppm

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR).

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of the analysis.

Figure 1: Molecular structure of this compound.

Figure 2: Workflow for the synthesis and analysis.

References

Characterization of 5-(4-nitrophenyl)furan-2-carboxylic acid: A Technical Guide to HRMS and SC-XRD Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 5-(4-nitrophenyl)furan-2-carboxylic acid, a molecule of interest in the development of novel therapeutics. The focus is on the application of High-Resolution Mass Spectrometry (HRMS) and Single-Crystal X-ray Diffraction (SC-XRD) for the elucidation of its chemical formula and three-dimensional atomic arrangement. This document outlines the synthesis of the compound and presents detailed experimental protocols for its analysis, alongside a structured summary of the obtained data.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process commencing with a Suzuki coupling reaction, followed by the hydrolysis of the resulting ester.[1][2]

Initially, methyl 5-bromofuran-2-carboxylate is reacted with (4-nitrophenyl)boronic acid.[1][2] This reaction is catalyzed by bis(triphenylphosphine)palladium(II) dichloride in the presence of a sodium carbonate solution and 1,4-dioxane as the solvent. The mixture is heated overnight to yield the intermediate, methyl 5-(4-nitrophenyl)furan-2-carboxylate.[1]

The subsequent step involves the hydrolysis of this methyl ester.[1] This is accomplished by refluxing the intermediate with sodium hydroxide in a water and methanol solution.[1] Following the reaction, the pH is adjusted to acidic conditions using hydrochloric acid to precipitate the final product, this compound.[1]

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a critical technique for the confirmation of the elemental composition of a synthesized compound by providing a highly accurate mass measurement.

Experimental Protocol

Instrumentation: The HRMS analysis was performed on a Q-ToF Synapt G2-Si HDMS system (Waters, Milford, MA, USA).[1][2]

Sample Preparation: A small amount of the purified this compound is dissolved in a suitable solvent, typically HPLC-grade methanol or acetonitrile. For analysis in negative ion mode, the sample is often introduced without additives.

Data Acquisition: The sample solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. The analysis is conducted in negative ion mode to detect the deprotonated molecule [M-H]⁻. The instrument is calibrated using a suitable reference compound over the desired mass range to ensure high mass accuracy. Data is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion.

Data Presentation

The HRMS analysis provides a precise mass-to-charge ratio for the molecular ion, which is then compared to the theoretically calculated mass for the expected chemical formula.

| Parameter | Value |

| Chemical Formula | C₁₁H₇NO₅ |

| Ionization Mode | ESI- |

| Adduct | [M-H]⁻ |

| Calculated m/z | 232.0246 |

| Found m/z | 232.0248 |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Protocol

Crystal Growth: High-quality single crystals suitable for SC-XRD are typically grown through slow evaporation of a saturated solution of the compound in an appropriate solvent.

Data Collection: A suitable single crystal of this compound is mounted on a goniometer. The diffraction data for this compound was collected at the European Synchrotron Radiation Facility (ESRF) in Grenoble, France, which provides a high-intensity X-ray beam crucial for obtaining high-resolution data from small crystals.[1][2] The crystal is maintained at a low temperature (typically 100 K) during data collection to minimize thermal vibrations of the atoms. The diffraction patterns are recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Data Presentation

The SC-XRD analysis of this compound revealed that the compound crystallizes in the orthorhombic space group P2₁2₁2₁.[2] The asymmetric unit contains two independent molecules of the compound.[2]

Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Selected Structural Parameters

The analysis shows that the two independent molecules in the asymmetric unit are nearly planar.[1][2]

| Parameter | Molecule 1 | Molecule 2 |

| Angle between furan and phenyl rings | 4.1(1)° | 6.1(1)° |

| Torsion Angle C4-C5-C6-C7 | 3.7(4)° | 5.6(4)° |

| Torsion Angle C8-C9-N1-O4 | 13.5(3)° | 9.6(3)° |

The bond lengths and angles within the molecule are all within expected ranges.[2] The planarity of the molecules is a key structural feature.

Conclusion

The combined application of HRMS and SC-XRD provides a comprehensive and unambiguous characterization of this compound. HRMS confirms the elemental composition with high accuracy, while SC-XRD reveals the precise three-dimensional arrangement of atoms in the solid state. These techniques are fundamental in the field of drug discovery and development, ensuring the correct identification and structural integrity of novel chemical entities. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of new organic compounds.

References

A Technical Guide to 5-(4-nitrophenyl)furan-2-carboxylic Acid (CAS No. 28123-73-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-nitrophenyl)furan-2-carboxylic acid, with a CAS number of 28123-73-1, is a furan-based compound that has garnered interest in the field of medicinal chemistry.[1][2] Furan derivatives are recognized for their wide range of biological activities and their presence in various pharmacologically active substances. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of this compound, with a focus on its role as a potential antitubercular agent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 28123-73-1 | [1][2] |

| Molecular Formula | C₁₁H₇NO₅ | [2] |

| Molecular Weight | 233.18 g/mol | [1] |

| Melting Point | 255-257 °C (decomposes) | |

| Appearance | Yellow solid | [1] |

| IUPAC Name | This compound | [2] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving a Suzuki coupling reaction followed by hydrolysis.[1]

Experimental Protocol

Step 1: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate (Intermediate)

-

In a reaction vessel under a nitrogen atmosphere, dissolve methyl 5-bromofuran-2-carboxylate (1.2 mmol), (4-nitrophenyl)boronic acid (1.6 mmol), and bis(triphenylphosphine)palladium(II) dichloride (5 mol%) in dry 1,4-dioxane (10 mL).[1]

-

To this solution, add a 2 M sodium carbonate (Na₂CO₃) solution (2.4 mmol).[1]

-

Stir the resulting mixture overnight at 90 °C.[1]

-

After the reaction is complete, cool the solution to room temperature.

-

Filter the mixture through a celite pad to remove the catalyst.

-

The crude product can be purified by flash column chromatography using a mixture of cyclohexane, ethyl acetate, and dichloromethane (8:1:1) as the eluent.[1]

Step 2: Hydrolysis to this compound

-

Dissolve the intermediate, methyl 5-(4-nitrophenyl)furan-2-carboxylate (0.2 mmol), in a mixture of water (2.6 mL) and methanol (1.3 mL).[1]

-

Add sodium hydroxide (NaOH) (0.6 mmol) to the solution.[1]

-

Stir the reaction mixture at reflux for 3 hours.[1]

-

After cooling, partially concentrate the mixture in vacuo to remove the organic solvent.

-

The final product, this compound, is obtained with a high yield and generally does not require further purification.[1]

Synthesis Workflow

Characterization Data

The structural identity and purity of this compound and its intermediate have been confirmed by various spectroscopic methods.

| Analysis | Data |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm): 13.35 (br s, 1H, COOH), 8.31 (d, J = 9.0 Hz, 2H), 8.04 (d, J = 9.0 Hz, 2H), 7.44 (d, J = 3.7 Hz, 1H), 7.37 (d, J = 3.7 Hz, 1H)[1] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 159.52, 154.21, 147.34, 146.21, 135.26, 125.67, 124.93, 120.29, 112.08[1] |

| HRMS (ESI/Q-ToF) | Calculated for C₁₁H₆NO₅ [M-H]⁻: 232.0246, Found: 232.0248[1] |

Biological Activity and Mechanism of Action

5-Aryl-2-furoic acids, including this compound, have been identified as potential therapeutic agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] These compounds are believed to target the siderophore-mediated iron acquisition system of the bacterium, which is essential for its survival and virulence.[1]

Specifically, this compound is a potential inhibitor of the salicylate synthase MbtI.[1] MbtI is a crucial enzyme in the biosynthesis of mycobactins, the primary siderophores of M. tuberculosis. By inhibiting MbtI, this compound disrupts the bacterium's ability to acquire iron, thereby hindering its growth and proliferation.

Proposed Mechanism of Action

Applications in Drug Development

The unique mechanism of action of this compound makes it an attractive candidate for the development of novel antitubercular drugs. Targeting virulence factors like iron acquisition represents a promising strategy to combat drug-resistant strains of M. tuberculosis. Further research and optimization of this compound could lead to the development of a new class of anti-TB agents.

Conclusion

This compound is a compound with significant potential in the field of antitubercular drug discovery. This technical guide has provided a detailed overview of its synthesis, characterization, and proposed mechanism of action. The information presented herein is intended to support researchers and drug development professionals in their efforts to explore and exploit the therapeutic potential of this and related furan derivatives.

References

The Diverse Biological Activities of Furan-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including infectious diseases, oncology, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of furan-2-carboxylic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

Furan-2-carboxylic acid derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. The antimicrobial efficacy is often attributed to the furan nucleus, which can be chemically modified to enhance potency and selectivity.[1][2] Derivatives such as amides, hydrazides, and those incorporating other heterocyclic moieties have been extensively investigated.

Quantitative Antimicrobial Data

The antimicrobial activity of various furan-2-carboxylic acid derivatives is summarized below, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference(s) |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans | 64 | [3] |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Staphylococcus aureus | 128 | [3] |

| Carbamothioyl-furan-2-carboxamide (Compound 4f) | Bacillus cereus | 230 | [4] |

| Carbamothioyl-furan-2-carboxamide (Compound 4a) | Staphylococcus aureus | 265 | [4] |

| Carbamothioyl-furan-2-carboxamide (Compound 4b) | Escherichia coli | 280 | [4] |

| Carbamothioyl-furan-2-carboxamide derivatives | Fungal strains | 120.7 - 190 | [4] |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [5] |

Anticancer Activity

The furan scaffold is a key structural motif in numerous compounds exhibiting potent cytotoxic activity against various cancer cell lines.[6] Furan-2-carboxamide derivatives, in particular, have shown powerful antiproliferative effects.[1] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The anticancer potential of selected furan-2-carboxylic acid derivatives is presented below, with IC50 values representing the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Pyridine carbohydrazide furan derivative | MCF-7 (Breast Cancer) | 4.06 | [6] |

| N-phenyl triazinone furan derivative | MCF-7 (Breast Cancer) | 2.96 | [6] |

| Furan-based derivative (Compound 7) | MCF-7 (Breast Cancer) | 2.96 | [1] |

| Furan-based derivative (Compound 4) | MCF-7 (Breast Cancer) | 4.06 | [1] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative (8c) | HeLa (Cervical Cancer) | 62.37 µg/mL | [7] |

| Benzofuran derivative (Compound 5d) | RAW-264.7 (Macrophage) | > 80 (low cytotoxicity) | [8] |

Anti-inflammatory Activity

Certain furan-2-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the inhibition of pro-inflammatory mediators.[5][8]

Quantitative Anti-inflammatory Data

| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |

| Benzofuran derivative (Compound 5d) | NO inhibition in LPS-stimulated RAW-264.7 cells | 52.23 ± 0.97 | [8] |

| Benzofuran derivative 1 | NO inhibition in RAW 264.7 cells | 17.3 | [9] |

| Benzofuran derivative 3 | NO inhibition in RAW 264.7 cells | 16.5 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of furan-2-carboxylic acid derivatives. The following are representative protocols for the synthesis of a carboxamide derivative and for standard antimicrobial and anticancer assays.

Synthesis of Furan-2-Carboxamide Derivatives (General Procedure)

This protocol describes a general method for the synthesis of furan-2-carboxamides via the activation of furan-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI).[10]

Materials:

-

Furan-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Amine (e.g., 1,4-diaminobenzene, 3-aminobenzoic acid)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (AcOEt)

-

Aqueous Sodium Bicarbonate (NaHCO3) solution (10%)

-

Aqueous Hydrochloric Acid (HCl) solution (10%)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Dissolve furan-2-carboxylic acid (1 equivalent) and CDI (1.1-1.5 equivalents) in anhydrous THF.

-

Stir the mixture at 45 °C for 2 hours to form the activated intermediate.

-

In a separate flask, dissolve the desired amine (1-1.5 equivalents) in THF.

-

Add the solution of the activated carboxylic acid dropwise to the amine solution.

-

Stir the reaction mixture at 45 °C for 18-20 hours.

-

Remove the THF under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 10% aqueous NaHCO3 and 10% aqueous HCl.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum.

-

Purify the crude product by flash column chromatography to obtain the desired furan-2-carboxamide.[10]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[11][12][13]

Materials:

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli) at ~5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Positive control (broth with inoculum, no compound)

-

Negative control (broth only)

Procedure:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate.

-

Add 100 µL of the standardized microbial inoculum to each well, except the negative control wells.

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 620 nm can be used for background correction.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of furan-2-carboxylic acid derivatives can be attributed to their ability to modulate various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Furan derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger an inflammatory response by activating these pathways. Certain benzofuran derivatives can significantly inhibit the phosphorylation of key proteins in these cascades, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, in a dose-dependent manner.[8][17] This inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8]

Caption: Inhibition of NF-κB and MAPK signaling pathways by furan derivatives.

Quorum Sensing Inhibition

Furan-2-carboxamides have been designed as bioisosteric replacements for furanones, which are known inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa.[10] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence factor production and biofilm formation.[18][19] Certain furan-2-carboxamide derivatives have demonstrated the ability to reduce biofilm formation and decrease the production of virulence factors such as pyocyanin and proteases. Molecular docking studies suggest that these compounds may act by binding to the LasR receptor, a key component of the P. aeruginosa quorum sensing system, thereby interfering with its function.[10]

Caption: Quorum sensing inhibition by furan-2-carboxamides.

Anticancer Signaling Pathways

While the precise mechanisms for many furan derivatives are still under investigation, some have been shown to modulate the PI3K/Akt signaling pathway . This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[20][21] By inhibiting key components of this pathway, furan derivatives can induce apoptosis and suppress tumor growth.

Caption: Modulation of the PI3K/Akt signaling pathway by furan derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and evaluation of furan-2-carboxylic acid derivatives.

Caption: Experimental workflow for the evaluation of furan derivatives.

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT Assay [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quorum-Sensing inhibition by furanone compounds and therapeutic effects on Pseudomonas aeruginosa keratitis rabbit model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 5-Phenyl-Furan-2-Carboxylic Acids as Potent Antitubercular Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent discovery of novel antitubercular agents with new mechanisms of action. This technical guide delves into the discovery and development of a promising class of compounds: 5-phenyl-furan-2-carboxylic acids. These molecules have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) growth, primarily targeting the salicylate synthase (MbtI), an enzyme crucial for mycobacterial iron acquisition via siderophores. This document provides a comprehensive overview of the synthesis, in vitro and ex vivo activity, and structure-activity relationships of this emerging class of antitubercular agents. Detailed experimental protocols and visual workflows are presented to facilitate further research and development in this area.

Introduction: Targeting Iron Acquisition in Mycobacterium tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1] The lengthy treatment regimens and the increasing prevalence of drug-resistant strains highlight the critical need for new therapeutic strategies.[2] One innovative approach is to target pathways essential for the pathogen's survival and virulence within the host, but which are absent in humans.[1]

The acquisition of iron is a critical virulence factor for M. tuberculosis. The bacterium utilizes siderophores, small iron-chelating molecules called mycobactins, to scavenge for iron.[3] The biosynthesis of these siderophores is initiated by the enzyme salicylate synthase (MbtI), which converts chorismate to salicylate.[1][4] As this pathway is absent in humans, MbtI presents an attractive target for the development of new antitubercular drugs.[3] The 5-phenyl-furan-2-carboxylic acid scaffold has emerged as a key pharmacophore for the inhibition of MbtI.[1][4]

The Core Scaffold: 5-Phenyl-Furan-2-Carboxylic Acid

The fundamental structure of this class of compounds consists of a central furan-2-carboxylic acid moiety with a phenyl group at the 5-position. The furan scaffold is a common feature in a number of antitubercular drugs, with various 2,5-substituted furans identified as inhibitors of a range of mycobacterial enzymes.[1][4]

Synthesis of 5-Phenyl-Furan-2-Carboxylic Acid Analogs

The synthesis of 5-phenyl-furan-2-carboxylic acid derivatives is primarily achieved through a Suzuki-Miyaura cross-coupling reaction. This is followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Detailed Experimental Protocol: General Synthesis

Step 1: Suzuki-Miyaura Cross-Coupling (5-(methoxycarbonyl)furan-2-yl)boronic acid and a suitably substituted bromobenzonitrile are dissolved in a solvent such as 1,4-dioxane. A palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride, is added to the mixture. A base, typically an aqueous solution of sodium carbonate, is then introduced. The reaction mixture is heated and stirred, often overnight, to facilitate the coupling reaction. Upon completion, the mixture is cooled and filtered to remove the catalyst.[1][3][4]

Step 2: Hydrolysis The ester intermediate obtained from the Suzuki-Miyaura reaction is dissolved in a mixture of an alcohol (e.g., methanol) and water. A strong base, such as sodium hydroxide, is added, and the mixture is heated to reflux for several hours. This process hydrolyzes the ester to the corresponding carboxylic acid. After cooling, the pH is adjusted with a mineral acid (e.g., HCl) to precipitate the final product.[1][3][4]

Antitubercular Activity and Structure-Activity Relationships (SAR)

A number of 5-phenyl-furan-2-carboxylic acid analogs have been synthesized and evaluated for their antimycobacterial activity. The structure-activity relationship studies have revealed that the nature and position of the substituent on the phenyl ring significantly influence the compound's potency.

Table 1: In Vitro Antitubercular Activity of Selected 5-Phenyl-Furan-2-Carboxylic Acid Analogs

| Compound | Phenyl Substituent | MIC (µM) vs. M. smegmatis | MIC (µM) vs. M. tuberculosis H37Rv | Cytotoxicity (CC50 in µM) |

| I | 3-cyano | >200 | Not reported | Not reported |

| 1f | 3-cyano-5-benzyloxy | >200 | Not reported | Not cytotoxic |

| 5-(4-nitrophenyl)furan-2-carboxylic acid | 4-nitro | Not reported | Not reported | Not reported |

Data extracted from available public sources.[1][3][4] Note: Direct comparative data for Mtb H37Rv for all compounds was not available in the initial sources.

The available data indicates that while the initial lead compound with a 3-cyano substituent showed limited activity against non-pathogenic mycobacteria, further modifications to the phenyl ring are being explored to enhance potency.[3] For instance, the introduction of a benzyloxy group at the 5-position of the 3-cyanophenyl ring (compound 1f ) was investigated to improve properties, though it did not significantly increase the in vitro activity against M. smegmatis.[3]

Experimental Protocols for Biological Evaluation

In Vitro Antimycobacterial Activity Assay

The minimum inhibitory concentration (MIC) is determined to assess the in vitro antitubercular activity of the synthesized compounds.

A common method involves a microplate-based assay using an indicator like Alamar Blue.[2] Serial dilutions of the test compounds are prepared in 96-well plates, and a standardized inoculum of M. tuberculosis is added to each well. The plates are incubated for a defined period, typically 7 days. Following incubation, the viability of the bacteria is assessed by adding a viability indicator dye. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Cytotoxicity Assay

To evaluate the selectivity of the compounds, their toxicity against mammalian cells is assessed.

A standard method for determining cytotoxicity is the MTT assay using a cell line such as Vero cells. The cells are seeded in 96-well plates and incubated with various concentrations of the test compounds. After an incubation period, MTT solution is added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan is measured, and the concentration that reduces cell viability by 50% (CC50) is calculated. Low cytotoxicity is a desirable characteristic for a potential drug candidate.[5]

Conclusion and Future Directions

The 5-phenyl-furan-2-carboxylic acids represent a promising class of antitubercular agents that target the essential iron acquisition machinery of Mycobacterium tuberculosis. The synthetic route to these compounds is well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. While the initial compounds have shown modest to good activity, further optimization of the phenyl ring substituents is crucial to enhance their potency and improve their pharmacokinetic properties. Future work should focus on a broader exploration of substitutions on the phenyl ring, determination of their activity against drug-resistant strains of M. tuberculosis, and in vivo efficacy studies in animal models of tuberculosis. The development of these MbtI inhibitors could provide a much-needed new therapeutic option in the fight against this persistent global health threat.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 3. Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting Iron Acquisition in Mycobacterium tuberculosis: The Role of 5-(4-nitrophenyl)furan-2-carboxylic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the development of novel therapeutic strategies that target unconventional pathways essential for the bacterium's survival and virulence. One such promising avenue is the disruption of iron acquisition mechanisms. Iron is a critical nutrient for Mtb, playing a vital role in various metabolic processes. To acquire this essential metal from the host, Mtb employs a sophisticated system involving the synthesis and secretion of high-affinity iron chelators known as siderophores, specifically mycobactins and carboxymycobactins.

This technical guide focuses on a class of compounds, the 5-phenyl-furan-2-carboxylic acids, which have been identified as potent inhibitors of siderophore biosynthesis. In particular, it delves into the role of 5-(4-nitrophenyl)furan-2-carboxylic acid as a key representative of this class. These compounds target the salicylate synthase MbtI, a crucial enzyme that catalyzes the first committed step in the biosynthesis of all mycobacterial siderophores. By inhibiting MbtI, these molecules effectively starve the bacteria of iron, representing a novel anti-virulence approach. This document provides a comprehensive overview of the mechanism of action, quantitative data on related compounds, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of Salicylate Synthase (MbtI)

The primary molecular target of this compound and its analogs is the salicylate synthase MbtI.[1][2] MbtI is a Mg²⁺-dependent enzyme that converts chorismate to salicylate, the foundational building block for the synthesis of both mycobactin and carboxymycobactin.[1][2] The inhibition of MbtI disrupts the entire siderophore production line, thereby impeding the bacterium's ability to scavenge iron from its environment. This is a significant blow to the pathogen's viability, as iron is indispensable for its growth and the establishment of infection.[1][2] The furan scaffold is a common feature in antitubercular drugs, and the 5-phenyl-furan-2-carboxylic acid structure has emerged as a promising pharmacophore for targeting MbtI.[1][2]

Quantitative Data

While specific inhibitory concentrations for this compound against MbtI and M. tuberculosis are not extensively published, data for structurally related compounds from the 5-phenylfuran-2-carboxylic acid series provide valuable insights into the potential efficacy of this class of inhibitors. One study noted that the acid corresponding to a fluorinated ester derivative of this compound demonstrated "modest activity on MbtI".[3][4] The following table summarizes the inhibitory activities of several potent analogs, highlighting the structure-activity relationships within this class.

| Compound | Target | IC₅₀ (µM) | MIC₉₉ (µM) vs. M. bovis BCG | Reference |

| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | MbtI | 11.2 | 32 | --INVALID-LINK-- |

| 5-(3-cyanophenyl)furan-2-carboxylic acid | MbtI | 12 | 63 | --INVALID-LINK-- |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | MbtI | ~9 (Ki) | 125 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Suzuki coupling followed by hydrolysis.[2]

-

Suzuki Coupling: Methyl 5-bromofuran-2-carboxylate is coupled with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield methyl 5-(4-nitrophenyl)furan-2-carboxylate.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using NaOH in a mixture of water and methanol) at reflux, followed by acidification with HCl to precipitate the final product, this compound, as a solid.[5]

MbtI Inhibition Assay

The inhibitory activity of compounds against MbtI is determined by measuring the enzymatic production of salicylic acid from chorismate using a fluorimetric assay.

-

Enzyme and Substrate Preparation: Recombinant M. tuberculosis MbtI is purified. A stock solution of the substrate, chorismic acid, is prepared.

-

Assay Reaction: The assay is performed in a suitable buffer containing the MbtI enzyme, the inhibitor at various concentrations (typically with a stock solution in DMSO), and the substrate, chorismic acid.

-

Fluorescence Measurement: The reaction is incubated, and the formation of salicylic acid is quantified by measuring the fluorescence at an excitation wavelength of ~305 nm and an emission wavelength of ~420 nm.

-

Data Analysis: The percentage of residual enzymatic activity is calculated, and IC₅₀ values are determined by plotting the inhibition data against the logarithm of the inhibitor concentration. To rule out non-specific inhibition, control experiments are conducted in the presence of bovine serum albumin (BSA) or Triton X-100.

Minimum Inhibitory Concentration (MIC₉₉) Determination

The whole-cell antimycobacterial activity is assessed by determining the MIC₉₉ against a surrogate species like Mycobacterium bovis BCG under iron-limiting conditions using the Resazurin Microtiter Assay (REMA).

-

Culture Preparation: M. bovis BCG is grown in an iron-limiting medium, such as chelated Sauton's medium.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is added to each well.

-

Incubation: The plates are incubated for a defined period.

-

Resazurin Addition: A solution of resazurin is added to each well, and the plates are incubated further.

-

Result Interpretation: The color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC₉₉ is defined as the lowest concentration of the compound that prevents this color change, indicating at least 99% inhibition of bacterial growth.

Siderophore Activity Assay (Universal CAS Assay)

The Chrome Azurol S (CAS) assay is used to confirm that the antimycobacterial activity is due to the inhibition of iron uptake by measuring the siderophore levels in the culture supernatant.

-

Culture Supernatant Collection: After treating the mycobacterial cultures with the inhibitor, the supernatant is collected.

-

CAS Assay Solution: The CAS assay solution, which is a colored complex of a dye (Chrome Azurol S), a detergent, and iron(III), is prepared.

-

Reaction: The culture supernatant is mixed with the CAS assay solution.

-

Spectrophotometric Measurement: Siderophores in the supernatant will chelate the iron from the CAS complex, causing a color change that can be quantified spectrophotometrically. A decrease in siderophore production in the presence of the inhibitor will result in a smaller color change compared to the untreated control.

Visualizations

Signaling Pathway

Caption: Mtb Siderophore Biosynthesis and Iron Uptake Pathway.

Experimental Workflow

Caption: Workflow for MbtI Inhibitor Evaluation.

Logical Relationships

Caption: Logical Flow of MbtI Inhibition.

Conclusion

Targeting the iron acquisition machinery of Mycobacterium tuberculosis presents a compelling strategy to combat this persistent pathogen. The 5-phenyl-furan-2-carboxylic acid scaffold, represented by compounds like this compound, has been firmly established as a promising starting point for the development of novel anti-tubercular agents. By inhibiting the salicylate synthase MbtI, these molecules effectively disrupt the siderophore biosynthesis pathway, leading to iron starvation and subsequent inhibition of bacterial growth. While this compound itself may possess modest activity, the extensive research into its analogs has provided a wealth of data to guide future drug design and optimization efforts. The detailed experimental protocols and a clear understanding of the underlying biological pathways, as outlined in this guide, are crucial for advancing this promising class of inhibitors towards clinical application. Further exploration of structure-activity relationships and the use of advanced drug delivery systems could unlock the full therapeutic potential of MbtI inhibitors in the fight against tuberculosis.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-(4-nitrophenyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid. This compound has been identified as a potential therapeutic agent, particularly in the field of antitubercular research, where it is investigated for its role in targeting iron acquisition in mycobacterial species.[1][2][3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇NO₅ | [4][5][6] |

| Molecular Weight | 233.18 g/mol | [4][6] |

| Melting Point | 255-257 °C (decomposes) | [7] |

| Boiling Point | 451.4 ± 35.0 °C (Predicted) | [7] |

| Density | 1.440 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 2.80 ± 0.10 (Predicted) | [7] |

| LogP | 2.553 | [6] |

| Appearance | Yellow solid | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

The synthesis of this compound is typically achieved through a two-step process involving a Suzuki coupling reaction followed by ester hydrolysis.[1][2]

Step 1: Suzuki Coupling for Methyl 5-(4-nitrophenyl)furan-2-carboxylate

-

Reactants: Methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are required.

-

Solvent and Base: The reaction is carried out in dry 1,4-dioxane under a nitrogen atmosphere with a 2 M sodium carbonate (Na₂CO₃) solution.[1]

-

Procedure:

-

Dissolve methyl 5-bromofuran-2-carboxylate (1.2 mmol), (4-nitrophenyl)boronic acid (1.6 mmol), and Pd(PPh₃)₂Cl₂ (5 mol%) in dry 1,4-dioxane (10 mL).[1]

-

Add the 2 M Na₂CO₃ solution.[1]

-

Stir the resulting mixture overnight at 90 °C.[1]

-

After completion, cool the solution to room temperature and filter it through a celite pad.

-

The crude product is then purified by flash column chromatography.[1]

-

Step 2: Hydrolysis to this compound

-

Reactants: The intermediate, methyl 5-(4-nitrophenyl)furan-2-carboxylate, and sodium hydroxide (NaOH) are used.

-

Solvent: A mixture of water (H₂O) and methanol (MeOH) is used as the solvent.[1]

-

Procedure:

-

To a solution of methyl 5-(4-nitrophenyl)furan-2-carboxylate (0.2 mmol) in a 2:1 mixture of H₂O (2.6 mL) and MeOH (1.3 mL), add NaOH (0.6 mmol).[1]

-

Stir the reaction mixture at reflux for 3 hours.[1]

-

Partially concentrate the mixture in vacuo to remove the solvent.

-

Adjust the pH to 3–4 by adding 1 M hydrochloric acid (HCl).[1]

-

Extract the aqueous phase with ethyl acetate (EtOAc).[1]

-

Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate under reduced pressure to yield the final product as a yellow solid.[1]

-

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in DMSO-d₆): The proton NMR spectrum is used to identify the chemical environment of the hydrogen atoms. Expected signals include peaks for the carboxylic acid proton, as well as doublets for the protons on the furan and phenyl rings.[1]

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum provides information about the carbon skeleton of the molecule.[1]

-

-

High-Resolution Mass Spectrometry (HRMS):

-

ESI/Q-ToF: Electrospray ionization quadrupole time-of-flight mass spectrometry is used to determine the accurate mass of the molecule, confirming its elemental composition. For C₁₁H₇NO₅, the calculated mass is 232.0246 [M-H]⁻, with experimental findings closely matching this value.[1]

-

-

Single-Crystal X-ray Diffraction (SC-XRD): This technique is employed to determine the three-dimensional atomic and molecular structure of the compound in its crystalline form.[1][2]

Visualizations

The following diagrams illustrate the synthesis workflow and the key properties of the compound.

Caption: Synthetic pathway for this compound.

Caption: Overview of key properties and applications.

References

An In-depth Technical Guide on the Structural Elucidation of 5-(4-nitrophenyl)furan-2-carboxylic acid

This guide provides a comprehensive overview of the structural elucidation of 5-(4-nitrophenyl)furan-2-carboxylic acid, a compound of interest in the development of novel antitubercular agents. The structural characterization of this molecule is crucial for understanding its chemical properties and biological activity. This document details the spectroscopic and crystallographic data, the experimental protocols used for their acquisition, and a logical workflow for the elucidation process.

Spectroscopic and Crystallographic Data

The structural determination of this compound was accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SC-XRD). The quantitative data obtained from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| DMSO-d₆ | 13.35 | br s | - | COOH |

| 8.31 | d | 9.0 | H₈, H₁₀ | |

| 8.04 | d | 9.0 | H₇, H₁₁ | |

| 7.44 | d | 3.7 | H₃ | |

| 7.37 | d | 3.7 | H₄ | |

| CDCl₃ (for methyl ester precursor) | 8.28 | d | 8.5 | H₈, H₁₀ |

| 7.93 | d | 8.5 | H₇, H₁₁ | |

| 7.28 | d | 3.7 | H₃ | |

| 6.95 | d | 3.7 | H₄ | |

| 3.94 | s | - | OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Solvent | Chemical Shift (δ, ppm) | Assignment |

| DMSO-d₆ | 159.52 | C₁ |

| 154.21 | C₅ | |

| 147.34 | C₉ | |

| 146.21 | C₂ | |

| 135.26 | C₆ | |

| 125.67 | C₇, C₁₁ | |

| 124.93 | C₈, C₁₀ | |

| 120.29 | C₃ | |

| 112.08 | C₄ | |

| CDCl₃ (for methyl ester precursor) | 159.06 | C₁ |

| 154.94 | C₅ | |

| 147.70 | C₉ | |

| 145.44 | C₂ | |

| 135.23 | C₆ | |

| 125.46 | C₇, C₁₁ | |

| 124.57 | C₈, C₁₀ | |

| 120.12 | C₃ | |

| 110.36 | C₄ | |

| 52.42 | OCH₃ |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated m/z | Found m/z | Formula |

| ESI/Q-ToF | 232.0246 [M+H]⁺ | 232.0248 [M+H]⁺ | C₁₁H₇NO₅ |

Table 4: Single-Crystal X-ray Diffraction (SC-XRD) Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.758(3) |

| b (Å) | 5.672(2) |

| c (Å) | 14.881(4) |

| α (°) | 90 |

| β (°) | 99.19(3) |

| γ (°) | 90 |

| Volume (ų) | 978.8(5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.579 |

| F(000) | 480.0 |

| Angle between furan and phenyl rings | 4.1(1)° and 6.1(1)° for the two molecules in the asymmetric unit |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1 Synthesis of this compound

The synthesis was performed via a two-step process involving a Suzuki coupling followed by hydrolysis.[1][2]

-

Step 1: Suzuki Coupling to form Methyl 5-(4-nitrophenyl)furan-2-carboxylate.

-

Methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, and bis(triphenylphosphine)palladium(II) dichloride were dissolved in dry 1,4-dioxane under a nitrogen atmosphere.[2]

-

A 2 M aqueous solution of Na₂CO₃ was added, and the mixture was stirred overnight at 90 °C.[2]

-

After cooling, the solution was filtered through celite, diluted with water, and extracted with ethyl acetate.[1]

-

The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[1]

-

The crude product was purified by flash column chromatography.[1]

-

-

Step 2: Hydrolysis to this compound.

-

Methyl 5-(4-nitrophenyl)furan-2-carboxylate was dissolved in a mixture of water and methanol.[2]

-

Sodium hydroxide was added, and the mixture was refluxed for 3 hours.[2]

-

The methanol was removed in vacuo, and the pH of the aqueous solution was adjusted to 3-4 with 1 M HCl.[2]

-

The resulting precipitate was collected by filtration, washed with water, and dried to yield the final product as a yellow solid.[2]

-

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.[1][2]

-

Sample Preparation: The compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) for the methyl ester precursor.

-

¹H NMR: Spectra were acquired at 300 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

¹³C NMR: Spectra were acquired at 75 MHz. Chemical shifts are reported in ppm relative to the solvent peak.

2.3 High-Resolution Mass Spectrometry (HRMS)

HRMS analysis was performed using an electrospray ionization/quadrupole time-of-flight (ESI/Q-ToF) mass spectrometer.[2]

-

Sample Preparation: The sample was dissolved in a suitable solvent and introduced into the mass spectrometer via direct infusion.

-

Data Acquisition: The instrument was operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis: The measured mass-to-charge ratio was compared to the calculated value for the proposed elemental composition.

2.4 Single-Crystal X-ray Diffraction (SC-XRD)

High-quality single crystals were obtained and analyzed using synchrotron radiation.[1][2]

-

Crystal Growth: Crystals suitable for SC-XRD were grown unexpectedly during co-crystallization experiments.[1][2]

-

Data Collection: A suitable crystal was mounted on a goniometer, and diffraction data were collected at a controlled temperature using a synchrotron radiation source.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Elucidation Workflow

The logical flow of the structural elucidation process is depicted in the following diagram.

Caption: Workflow for the structural elucidation of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antitubercular Activity Testing of Furan Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. Furan derivatives have emerged as a promising class of compounds with potential antitubercular activity. This document provides detailed application notes and standardized protocols for the in vitro evaluation of furan derivatives against Mtb. These protocols cover the determination of minimum inhibitory concentration (MIC), visualization of mycobacteria, and assessment of cytotoxicity, which are critical steps in the early-stage drug discovery pipeline.

Key Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the MIC of compounds against Mtb.[1][2] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.[3]

Principle: Actively growing mycobacteria reduce the Alamar Blue reagent, resulting in a color change from blue to pink.[2] The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.[2]

Protocol:

-

Preparation of Mtb Culture:

-

Grow Mycobacterium tuberculosis H37Rv (or other relevant strains) in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80 to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in 7H9 broth.

-

-

Plate Setup:

-

In a sterile 96-well microplate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.

-

Add 100 µL of 7H9 broth to the remaining wells.

-